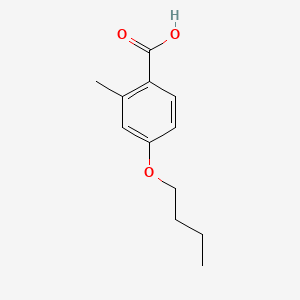

4-Butoxy-2-methylbenzoic acid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Dermal Absorption and Toxicity Studies : Parabens, which are esters of 4-hydroxybenzoic acid, have been studied for their dermal absorption and hydrolysis, and their potential to elicit localized toxicity. This research suggests that similar compounds, like 4-Butoxy-2-methylbenzoic acid, could be studied in the context of dermal metabolism and toxicity studies in humans and animal models (Jewell et al., 2007).

Solubility and Purification : Research on 2-Amino-3-methylbenzoic acid in different solvents is crucial for its purification. The solubility and solvent effects are essential for industrial applications, which could be similar for 4-Butoxy-2-methylbenzoic acid (Zhu et al., 2019).

Synthesis of Aromatic Constituents : Studies on the synthesis of polysubstituted aromatic carboxylic acids found in antibiotics, such as calichemicins, can provide methods applicable to the synthesis of 4-Butoxy-2-methylbenzoic acid (Laak & Scharf, 1989).

Solid-Liquid Equilibrium in Solvents : Understanding the solid-liquid equilibrium of 4-methylbenzoic acid in various solvents can inform similar studies for 4-Butoxy-2-methylbenzoic acid, aiding in its industrial applications (Yang et al., 2017).

Metabolism and Safety Studies : The metabolism of parabens, derivatives of 4-hydroxybenzoic acid, through esterase hydrolysis and glucuronidation provides a basis for understanding the metabolic pathways and safety profiles of similar compounds like 4-Butoxy-2-methylbenzoic acid (Abbas et al., 2010).

Analytical Methods in Food : The development of methods for analyzing parabens in food, involving esters of 4-hydroxybenzoic acid, could be relevant for similar analytical techniques for compounds like 4-Butoxy-2-methylbenzoic acid (Cao et al., 2013).

Wirkmechanismus

Target of Action

It is known that benzylic compounds, such as this one, often interact with enzymes and receptors in the body, influencing various biochemical processes .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .

Biochemical Pathways

Benzylic compounds are known to influence a variety of biochemical pathways due to their reactivity . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, as they determine how the compound is absorbed into the body, distributed to its targets, metabolized, and eventually excreted .

Result of Action

The compound’s interactions with its targets and its influence on biochemical pathways can lead to a variety of potential effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 4-Butoxy-2-methylbenzoic acid can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other compounds . Understanding these influences can be crucial for optimizing the use of the compound .

Eigenschaften

IUPAC Name |

4-butoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-10-5-6-11(12(13)14)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVRQOIEHGXWHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702222 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175153-56-7 | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175153-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)

![1-(Bicyclo[2.2.1]heptan-2-yl)pyrrolidine](/img/structure/B575718.png)

![2-[(E)-3-Chloro-1-propenyl]benzothiazole](/img/structure/B575721.png)

![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)

![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)